3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide
CAS No.:
Cat. No.: VC18111213
Molecular Formula: C10H12F3NO3S
Molecular Weight: 283.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12F3NO3S |
|---|---|
| Molecular Weight | 283.27 g/mol |
| IUPAC Name | 3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonamide |
| Standard InChI | InChI=1S/C10H12F3NO3S/c11-10(12,13)8-3-1-4-9(7-8)17-5-2-6-18(14,15)16/h1,3-4,7H,2,5-6H2,(H2,14,15,16) |
| Standard InChI Key | CXAWUHLXWJYTCG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)OCCCS(=O)(=O)N)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide (C₁₀H₁₂F₃NO₃S) features a propane chain bridging a sulfonamide group (-SO₂NH₂) and a 3-(trifluoromethyl)phenoxy substituent. The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring introduces electron-withdrawing effects, enhancing the compound’s stability and lipophilicity. The sulfonamide group, a hallmark of antibacterial agents, enables hydrogen bonding and interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂F₃NO₃S |
| Molecular Weight | 283.27 g/mol |
| IUPAC Name | 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide |
| Canonical SMILES | C1=CC(=CC(=C1)OC2CCS(=O)(=O)N2)C(F)(F)F |
| InChI Key | CXAWUHLXWJYTCG-UHFFFAOYSA-N |
The compound’s three-dimensional conformation, as inferred from its SMILES string, positions the sulfonamide group and trifluoromethylphenoxy moiety in a spatial arrangement conducive to target binding.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide typically involves a multi-step approach:
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Nucleophilic Substitution: Reacting 3-(trifluoromethyl)phenol with 1,3-dibromopropane under basic conditions forms the ether linkage.
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Sulfonylation: Introducing the sulfonamide group via reaction with sulfamic acid (H₂NSO₃H) or its derivatives in the presence of a coupling agent.
Alternative methods include condensation reactions between pre-functionalized propane sulfonamides and trifluoromethylphenol derivatives. Yield optimization often requires controlled temperatures (60–80°C) and anhydrous solvents like tetrahydrofuran (THF).
Reaction Mechanisms
The ether formation proceeds through an SN2 mechanism, where the phenoxide ion attacks the terminal carbon of 1,3-dibromopropane. Subsequent sulfonylation involves the nucleophilic displacement of a leaving group (e.g., bromide) by the sulfonamide anion. The trifluoromethyl group’s electron-withdrawing nature stabilizes intermediate species, reducing side reactions.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited aqueous solubility due to the hydrophobic trifluoromethyl group. Its logP value, estimated at 2.8, indicates significant lipophilicity, which enhances membrane permeability. Stability studies suggest resistance to hydrolysis under physiological pH (7.4), though prolonged exposure to strong acids or bases degrades the sulfonamide linkage .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (C-F stretch).
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NMR: ¹H NMR (DMSO-d₆) signals at δ 7.55 (aromatic protons), δ 4.20 (OCH₂), and δ 3.15 (SO₂NH₂).
Biological Activity and Mechanisms
Pharmacokinetic Considerations
In vitro studies of related sulfonamides suggest moderate plasma protein binding (75–85%) and a half-life of 4–6 hours. The compound’s lipophilicity likely facilitates blood-brain barrier penetration, hinting at potential CNS applications .
Applications and Future Directions
Therapeutic Uses
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Antibacterial Agents: As a DHPS inhibitor, this compound could address multidrug-resistant strains.
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Anticancer Research: Sulfonamides are explored for carbonic anhydrase IX inhibition in tumors .
Industrial Applications
The trifluoromethyl group’s stability makes the compound a candidate for agrochemicals, particularly fungicides targeting cytochrome P450 enzymes.
Research Opportunities
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